Cas no 1248793-32-9 (2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol
- 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- 1248793-32-9
- AKOS011688155
- 2-[1-(3-fluorophenyl)triazol-4-yl]ethanol
- F6511-9330
-
- インチ: 1S/C10H10FN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2
- InChIKey: CPVWDIXHISNQMX-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)N1C=C(CCO)N=N1
計算された属性
- 精确分子量: 207.08079011g/mol
- 同位素质量: 207.08079011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 50.9Ų
2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6511-9330-2mg |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-40mg |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-25mg |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-100mg |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-5μmol |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-4mg |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-10μmol |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-5mg |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-1mg |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6511-9330-20μmol |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol |
1248793-32-9 | 20μmol |
$79.0 | 2023-09-08 |
2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-olに関する追加情報
Comprehensive Overview of 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 1248793-32-9)
In the realm of organic chemistry and pharmaceutical research, 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 1248793-32-9) has emerged as a compound of significant interest. This molecule, characterized by its unique triazole core and fluorophenyl substituent, is widely studied for its potential applications in drug discovery and material science. The presence of both a 1,2,3-triazole ring and a hydroxyl group makes it a versatile intermediate for synthesizing more complex structures.
The compound's CAS number 1248793-32-9 is frequently searched in academic and industrial databases, reflecting its relevance in modern research. Researchers are particularly intrigued by its role in click chemistry, a field that has gained traction due to its efficiency in constructing molecular architectures. The 3-fluorophenyl moiety further enhances its utility, as fluorinated compounds often exhibit improved bioavailability and metabolic stability—a hot topic in medicinal chemistry.
One of the most searched questions about 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol revolves around its synthetic pathways. The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method is favored for its high yield, mild reaction conditions, and compatibility with diverse functional groups. The incorporation of the fluorine atom at the meta position of the phenyl ring is a strategic choice, often linked to enhanced electronic effects and binding affinity in target molecules.
Another trending topic is the compound's potential in cancer research. While not a drug itself, 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol serves as a scaffold for developing kinase inhibitors, a class of therapeutics under intense investigation for oncology applications. Its structural features align with the pharmacophore requirements of many kinase targets, making it a valuable tool for structure-activity relationship (SAR) studies.
From a material science perspective, this compound's triazole ring contributes to its stability and ability to form hydrogen bonds, which are critical for designing supramolecular assemblies. Such assemblies are pivotal in developing sensors and catalysts, areas that have seen exponential growth due to advancements in nanotechnology. The hydroxyl group also allows for further derivatization, enabling the creation of polymers or coatings with tailored properties.
Environmental and green chemistry enthusiasts often inquire about the compound's sustainability profile. While 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is not inherently hazardous, its synthesis can be optimized to reduce waste and energy consumption. Researchers are exploring solvent-free or aqueous-phase reactions to align with the principles of green synthesis, a trend driven by global sustainability goals.
In summary, 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 1248793-32-9) is a multifaceted compound with broad applications in drug discovery, material science, and catalysis. Its structural elegance and functional versatility make it a staple in modern laboratories, while ongoing research continues to uncover new possibilities for this remarkable molecule.
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